3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C12H10F5NO2 It is characterized by a pyrrolidine ring substituted with a methyl group and a pentafluorophenyl group, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones.
Introduction of the Pentafluorophenyl Group: The pentafluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using pentafluorobenzene derivatives.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The pentafluorophenyl group can enhance binding affinity to certain proteins, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenylpyrrolidine-3-carboxylic acid: Similar structure but lacks the pentafluorophenyl group.
1-(Pentafluorophenyl)pyrrolidine-3-carboxylic acid: Similar structure but lacks the methyl group.
Uniqueness
3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both the methyl and pentafluorophenyl groups, which can influence its chemical reactivity and biological activity. The pentafluorophenyl group, in particular, can enhance the compound’s stability and binding affinity in biological systems.
Properties
IUPAC Name |
3-methyl-1-(2,3,4,5,6-pentafluorophenyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F5NO2/c1-12(11(19)20)2-3-18(4-12)10-8(16)6(14)5(13)7(15)9(10)17/h2-4H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYHAHZYFHKETG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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